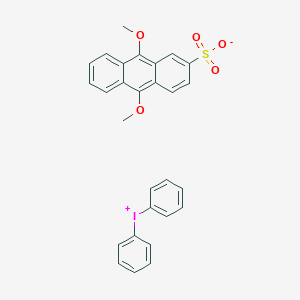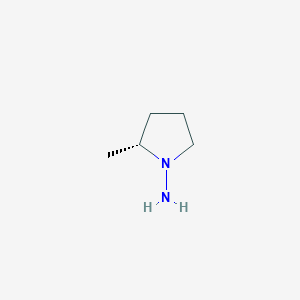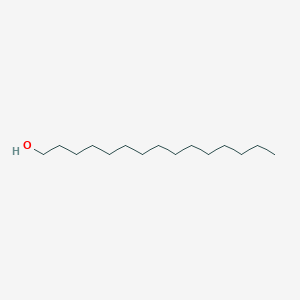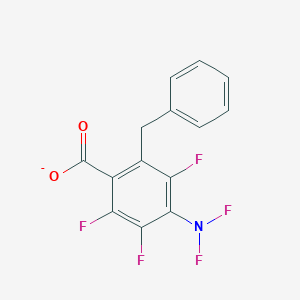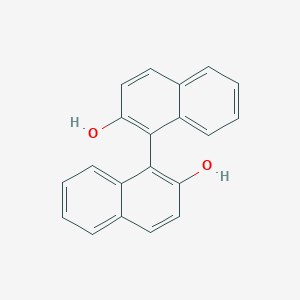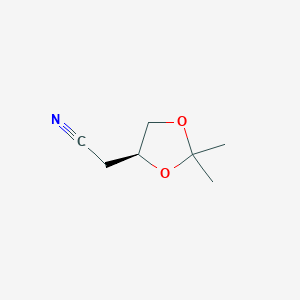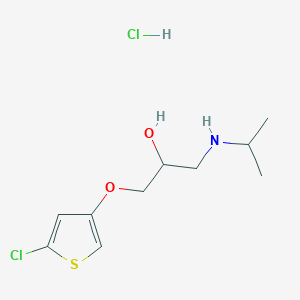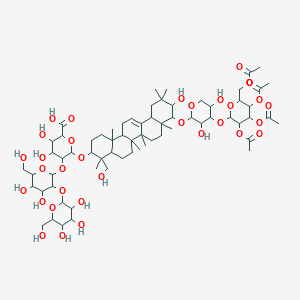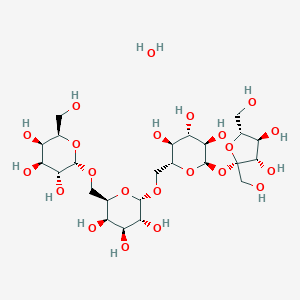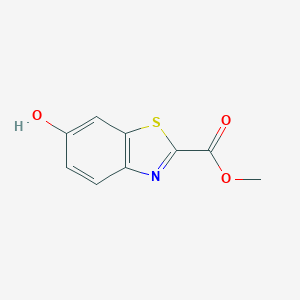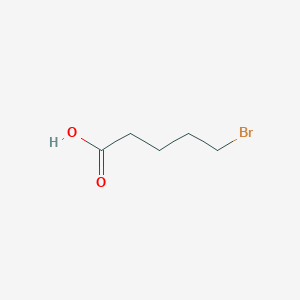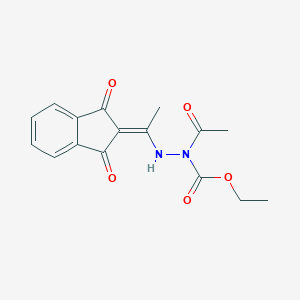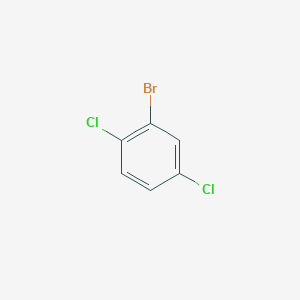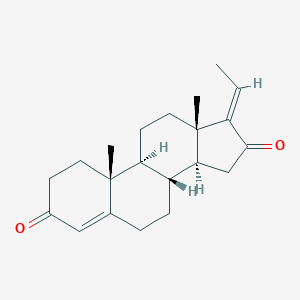
Xanthiazone
説明
Xanthiazone is a thiazinedione derivative isolated from the aqueous acetone extract of burweed fruit, specifically from the plant Xanthium strumarium. It is characterized by its unique molecular structure, which includes a 7-hydroxymethyl group and two 8,8-dimethyl groups on a 4,8-dihydrobenzo[1,4]thiazine-3,5-dione framework . This compound, along with other phenolic compounds, contributes to the bioactive profile of the plant.
Synthesis Analysis
The synthesis of xanthiazone has not been explicitly detailed in the provided papers. However, related compounds such as xanthiazinone derivatives have been synthesized and isolated from Xanthium sibiricum. These compounds were obtained using extensive spectroscopic analyses, ECD calculations, and single crystal X-ray diffractions . Synthesis of related xanthones has been reviewed, highlighting various methods such as the Grover, Shah, and Shah reaction, cyclodehydration, and electrophilic cycloacylation .
Molecular Structure Analysis
Xanthiazone's molecular structure was elucidated using 2D-NMR experiments and X-ray analysis . The structure of related compounds, xanthiazinones, was revised based on single crystal X-ray diffractions, which provided insights into the thiazinedione structure with a five-membered lactone ring . The molecular structure of xanthiazone is crucial for its biological activity, as it allows for specific interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of xanthiazone has not been extensively discussed in the provided papers. However, the reactivity of the xanthonic nucleus, which is structurally related to xanthiazone, has been highlighted as a key intermediate for the synthesis of other important classes of compounds . The synthesis of xanthones often involves reactions that can be applied to xanthiazone, such as cyclodehydration and electrophilic cycloacylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthiazone are inferred from its molecular structure and the properties of similar compounds. For instance, the presence of hydrogen bonding networks and hyperconjugative interactions contribute to the stability of related xanthene-based compounds . The anti-inflammatory and cytotoxic activities of xanthiazone and its derivatives have been evaluated, with some showing potent inhibitory effects against nitric oxide production in activated macrophage cells . However, specific physical properties such as melting point, solubility, and crystalline structure are not detailed in the provided papers.
Relevant Case Studies
Xanthiazone has been studied for its biological activities. For example, 2-hydroxy-xanthiazone exhibited potent inhibitory effects against nitric oxide production in lipopolysaccharide-activated RAW 264.7 mouse macrophage cells . Additionally, xanthiazone and its derivatives have been evaluated for their antibacterial and antifungal activities, although no significant inhibitions were observed against Candida albicans at the tested concentrations .
科学的研究の応用
-
Pharmacology
- Xanthiazone is a compound isolated from the fruits of Xanthium strumarium L .
- It’s part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
- Some of these compounds exhibited cytotoxic activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines with half-maximal inhibitory concentration (IC50) values ranging from 27.0 ± 1.1 to 43.2 ± 1.8 μM .
-
Traditional Medicine
- Xanthium strumarium L., the plant from which Xanthiazone is derived, is a common and well-known traditional herbal medicine in China and Vietnam .
- The fruits of X. strumarium, named as “Cang-Er-Zi ” or “Chang-Er-Zi ” in China and “Ke Dau Ngua ” in Vietnam, were traditionally used to treat many diseases such as arthritis, urticaria, headache, rheumatism, nasal sinusitis, gastric ulcer, infections, and bacterial and fungal infections .
- Modern research shows that the extracts and compounds from X. strumarium possess wide-ranging pharmacological effects, including anti-allergic rhinitis (AR) effects, anti-tumor effects, anti-inflammatory and analgesic effects, insecticide and antiparasitic effects, antioxidant effects, antibacterial and antifungal effects, antidiabetic effects .
-
Chemistry
- Xanthiazone is part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
-
Respiratory Medicine
- Xanthine derivatives, such as Theophylline, are used to treat bronchospasm caused by lung conditions such as asthma .
- Theophylline relaxes bronchial smooth muscle by inhibition of the enzyme phosphodiesterase and suppresses airway responsiveness to stimuli that cause bronchoconstriction .
- Theophylline is used for the long-term management of persistent asthma that is unresponsive to beta agonists or inhaled corticosteroids .
-
Stimulants and Bronchodilators
-
Chemical Research
- Xanthiazone is part of a group of compounds known as thiazinediones .
- Other compounds isolated from the same fruit include 7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside and 2-hydroxy-7-hydroxymethyl-8,8-dimethyl-4,8-dihydrobenzol [1,4]thiazine-3,5-dione-11- O-β -D-glucopyranoside .
- The methods of isolation and identification include extensive nuclear magnetic resonance spectroscopic and high-resolution electron spray ionization mass spectrum analysis .
-
Respiratory Medicine
- Xanthine derivatives, such as Theophylline, are used to treat bronchospasm caused by lung conditions such as asthma .
- Theophylline relaxes bronchial smooth muscle by inhibition of the enzyme phosphodiesterase and suppresses airway responsiveness to stimuli that cause bronchoconstriction .
- Theophylline is used for the long-term management of persistent asthma that is unresponsive to beta agonists or inhaled corticosteroids .
-
Stimulants and Bronchodilators
Safety And Hazards
特性
IUPAC Name |
7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLBWKAXMIGTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthiazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



